molecular formula C25H28ClNO5 B12144880 (4E)-5-(4-chlorophenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12144880
M. Wt: 457.9 g/mol
InChI Key: AXZOPSMOVRBYEH-XTQSDGFTSA-N
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Description

2H-Pyrrol-2-one, 5-(4-chlorophenyl)-1,5-dihydro-3-hydroxy-1-(2-methoxyethyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]- is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the pyrrolone ring through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Functionalization of the hydroxy and methoxyethyl groups through nucleophilic substitution or addition reactions.
  • Attachment of the benzoyl group through Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents. Process optimization would focus on maximizing yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while substitution on the aromatic ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the structure could enhance its bioavailability, selectivity, and potency as a pharmaceutical agent.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrol-2-one derivatives: These compounds share the pyrrolone core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Chlorophenyl compounds: Compounds with chlorophenyl groups often exhibit similar reactivity and biological activities.

    Benzoyl derivatives: Benzoyl-containing compounds are common in organic chemistry and can serve as useful intermediates or active pharmaceutical ingredients.

Uniqueness

The uniqueness of 2H-Pyrrol-2-one, 5-(4-chlorophenyl)-1,5-dihydro-3-hydroxy-1-(2-methoxyethyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]- lies in its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H28ClNO5

Molecular Weight

457.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28ClNO5/c1-15(2)14-32-19-9-10-20(16(3)13-19)23(28)21-22(17-5-7-18(26)8-6-17)27(11-12-31-4)25(30)24(21)29/h5-10,13,15,22,28H,11-12,14H2,1-4H3/b23-21+

InChI Key

AXZOPSMOVRBYEH-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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